molecular formula C14H21ClN4O2 B7897982 4-(5-Chloro-pyrimidin-2-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

4-(5-Chloro-pyrimidin-2-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897982
M. Wt: 312.79 g/mol
InChI Key: BFGVVXPBFCPNAY-UHFFFAOYSA-N
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Description

4-(5-Chloro-pyrimidin-2-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities and are often used in pharmaceuticals and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-pyrimidin-2-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach is the reaction of 5-chloropyrimidin-2-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are also employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding alcohols or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted piperazines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: The compound has shown potential in the treatment of various diseases, including cancer and inflammatory disorders.

  • Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(5-Chloro-pyrimidin-2-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(5-Chloro-pyrimidin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester

  • 3-Methyl-piperazine-1-carboxylic acid tert-butyl ester

  • 5-Chloropyrimidin-2-ylamine

Uniqueness: 4-(5-Chloro-pyrimidin-2-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, which include the presence of both a chloro group and a methyl group on the piperazine ring. These modifications can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl 4-(5-chloropyrimidin-2-yl)-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-10-9-18(13(20)21-14(2,3)4)5-6-19(10)12-16-7-11(15)8-17-12/h7-8,10H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGVVXPBFCPNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC=C(C=N2)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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